molecular formula C22H23N3O3 B12160548 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B12160548
M. Wt: 377.4 g/mol
InChI Key: BUTZXRYDFQGYIY-UHFFFAOYSA-N
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Description

2-(4-Methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a bis-indole acetamide derivative characterized by two methoxy-substituted indole moieties linked via an acetamide group. The compound features a 4-methoxy group on the first indole ring and a 5-methoxy group on the second indole, distinguishing it from simpler indole derivatives. Its synthesis likely involves coupling indole precursors with chloroacetamide intermediates, as seen in related compounds (e.g., ). Analytical characterization via $^{1}\text{H-NMR}$, $^{13}\text{C-NMR}$, and HRMS is standard for such molecules .

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C22H23N3O3/c1-27-16-6-7-19-18(12-16)15(13-24-19)8-10-23-22(26)14-25-11-9-17-20(25)4-3-5-21(17)28-2/h3-7,9,11-13,24H,8,10,14H2,1-2H3,(H,23,26)

InChI Key

BUTZXRYDFQGYIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The final step involves the formation of the acetamide linkage. This can be done by reacting the methoxylated indole with an appropriate acylating agent, such as acetic anhydride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is an indole derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses based on recent studies.

Structural Features

The compound features two methoxy-substituted indole moieties linked by an ethylacetamide group. This unique structure suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that compounds with similar indole structures exhibit significant antimicrobial properties. For instance, derivatives of indole have been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

CompoundTarget BacteriaDiameter of Inhibition Zone (mm)
2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideStaphylococcus aureus22
2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideEscherichia coli20

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Potential

Indole derivatives have been extensively studied for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, indicating its potential as an anticancer agent.

Case Studies:

  • In Vitro Studies : Compounds similar to this one were shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
Cell LineIC50 Value (µM)
HeLa10
MCF715

These results highlight the therapeutic potential of the compound in cancer treatment.

Neuroprotective Effects

The structure of the compound suggests it may act as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that similar compounds exhibit strong inhibitory activity against acetylcholinesterase.

Research Findings:

In a series of experiments evaluating the inhibitory effects on acetylcholinesterase:

CompoundIC50 Value (µM)
2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide<5

This indicates a strong potential for therapeutic applications in neurodegeneration.

Synthetic Route Overview

  • Starting Materials : Methoxy-substituted indoles.
  • Reagents : Acetic anhydride or acetyl chloride for acetamide formation.
  • Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
  • Conditions : Reactions are typically conducted under reflux conditions in organic solvents such as dichloromethane or ethanol.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural uniqueness lies in its dual indole system with methoxy groups at distinct positions. Below is a comparison with key analogs:

Compound Key Structural Features Melting Point/Stability Biological Activity
Target Compound Dual 4- and 5-methoxyindole, acetamide linker Not reported Likely receptor modulation (inferred from melatonin analogs)
N-[2-(5-Methoxy-1H-Indol-3-yl)ethyl]acetamide (Melatonin derivative) Single 5-methoxyindole, ethylacetamide N/A Antioxidant, circadian rhythm regulation
2-(1-(4-Chlorobenzoyl)-5-Methoxy-2-Methyl-1H-Indol-3-yl)-N-Phenethyl-acetamide 4-Chlorobenzoyl, methylindole, phenethylamide Stable in microsomes after modification Selective COX-2 inhibition, improved metabolic stability
N-(2-(5-Chloro-1H-Indol-3-yl)ethyl)-2-(3-Isobutyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide Chloroindole, phthalazinone-acetamide hybrid Not reported Anticancer (structural similarity to kinase inhibitors)
2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-Indol-3-yl)-N-((4-Methoxyphenyl)sulfonyl)acetamide 4-Chlorobenzoyl, sulfonamide group Purified via HPLC (41% yield) Anticancer (Bcl-2/Mcl-1 inhibition inferred)

Functional Group Impact on Activity

  • Methoxy Substitutions :

    • The 5-methoxy group is common in melatonin analogs (e.g., N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) and critical for receptor binding . The target compound’s additional 4-methoxy group may alter binding kinetics or solubility.
    • In contrast, 6-chloro or 2-methyl substitutions (e.g., ) reduce receptor affinity but enhance metabolic stability .
  • Amide Linker Modifications :

    • Phenethyl or sulfonamide groups (e.g., ) improve COX-2 selectivity and microsomal stability by introducing steric bulk or hydrogen-bonding motifs.
    • Adamantane-derived acetamides () exhibit enhanced lipophilicity, favoring membrane penetration but increasing cytochrome P450-mediated metabolism .
  • Hybrid Structures: Quinoline-indole hybrids () demonstrate dual targeting (e.g., antimalarial and anticancer activity), suggesting the target compound’s bis-indole system could synergize multiple pathways .

Pharmacokinetic and Metabolic Profiles

  • Metabolic Stability :

    • Compounds with methoxy groups (e.g., melatonin derivatives) undergo O-demethylation as a primary metabolic pathway . The target compound’s dual methoxy groups may slow this process compared to single-substituted analogs.
    • Fluorinated or sulfonamide-containing analogs () show reduced CYP3A4/2D6-mediated oxidation, highlighting strategies to improve stability .
  • Solubility and Bioavailability :

    • Polar groups (e.g., sulfonamide in ) enhance aqueous solubility, whereas lipophilic substituents (e.g., adamantane in ) favor tissue penetration . The target compound’s balance of methoxy and acetamide groups may offer intermediate solubility.

Key Research Findings

Anticancer Potential: Analogs like 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-methoxyphenyl)sulfonyl)acetamide inhibit Bcl-2/Mcl-1, inducing apoptosis in cancer cells . The target compound’s bis-indole system could enhance binding to anti-apoptotic proteins.

Receptor Modulation :

  • Melatonin derivatives (e.g., N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide) bind MT1/MT2 receptors, suggesting the target compound may interact with similar pathways .

Analytical Challenges :

  • The compound’s structural similarity to melatonin complicates detection in commercial preparations, necessitating advanced spectrofluorimetric methods for differentiation .

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The compound features two methoxy-substituted indole moieties connected by an ethyl acetamide chain. Its molecular formula is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molar mass of approximately 316.37 g/mol. The presence of the indole structure is significant as it is associated with various pharmacological properties.

Anticancer Activity

Research has indicated that compounds with indole structures can exhibit potent anticancer properties. The mechanism of action for 2-(4-methoxy-1H-indol-1-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide appears to involve:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Microtubule Polymerization : This compound may affect microtubule dynamics, which is crucial for cell division .

In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations (e.g., around 10 µM) .

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10Apoptosis induction
HeLa (cervical cancer)12Microtubule disruption
A549 (lung cancer)15Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined in comparative studies:

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
E. coli40Comparable to ceftriaxone
S. aureus30Greater efficacy than standard
P. aeruginosa50Similar inhibition zone diameter

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several studies have documented the biological effects of similar indole derivatives:

  • Indolyl-Pyridinyl Propenones : A series of compounds were evaluated for their ability to induce methuosis (a form of cell death distinct from apoptosis). These studies found that specific substitutions on the indole ring significantly altered biological profiles, enhancing cytotoxicity in certain cases .
  • Antimicrobial Evaluations : Compounds structurally related to our target compound were tested against multi-drug resistant strains, showing effective inhibition comparable to traditional antibiotics, thus supporting the potential use of such derivatives in treating infections .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The compound can be synthesized via acylation reactions using indole derivatives and acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions. Purification is typically achieved through recrystallization or column chromatography. Reaction conditions (e.g., solvent, temperature, and molar ratios) must be optimized to improve yields, as seen in structurally similar indole acetamides .

Q. How is structural characterization validated for this compound?

Comprehensive characterization involves:

  • 1H-NMR and 13C-NMR to confirm proton and carbon environments, particularly for methoxy groups and acetamide linkages.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight and purity.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and intermolecular interactions, as demonstrated in related indole derivatives .

Q. What preliminary assays are used to evaluate biological activity?

Initial screening often includes:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with comparisons to Bcl-2/Mcl-1 dual inhibitors .
  • Antioxidant potential : Radical scavenging assays (e.g., DPPH or ABTS) to assess redox-modulating properties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization?

Key strategies include:

  • Substituent variation : Modifying methoxy positions or replacing the acetamide linker with alternative functional groups (e.g., sulfonamides) to enhance potency or selectivity .
  • Pharmacophore modeling : Computational tools (e.g., molecular docking) to identify critical binding motifs, such as the indole core’s role in receptor interactions .

Q. How should contradictory bioactivity data be resolved across studies?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines, concentrations, or incubation times. Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blotting for protein expression) .
  • Structural analogs : Compare activity of derivatives with minor substitutions (e.g., nitro vs. chloro groups) to isolate functional group contributions .

Q. What computational approaches predict pharmacokinetic properties?

Use in silico tools to estimate:

  • Lipophilicity (LogP) : Critical for blood-brain barrier penetration.
  • Metabolic stability : Cytochrome P450 enzyme interaction simulations.
  • Toxicity profiles : ADMET predictors to identify potential hepatotoxicity or cardiotoxicity .

Q. How can crystallographic data inform formulation strategies?

X-ray structures reveal packing motifs (e.g., hydrogen bonds between acetamide groups) that influence solubility and stability. Co-crystallization with excipients (e.g., cyclodextrins) may enhance bioavailability .

Methodological Considerations

Q. What analytical techniques resolve purity issues during synthesis?

  • HPLC-MS : Detect and quantify impurities (e.g., unreacted intermediates).
  • TLC monitoring : Track reaction progress using optimized solvent systems (e.g., CH2Cl2/MeOH 95:5) .

Q. How are mechanistic studies designed to probe anticancer activity?

  • Pathway analysis : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratios).
  • Gene silencing : siRNA knockdown of target proteins (e.g., Mcl-1) to confirm on-mechanism effects .

Q. What strategies mitigate oxidative degradation during storage?

  • Lyophilization : Stabilize the compound in inert atmospheres.
  • Antioxidant additives : Include ascorbic acid in buffer formulations for in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.